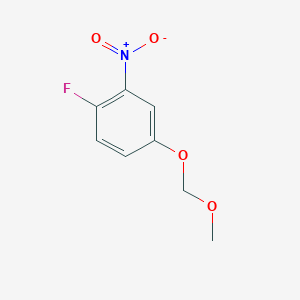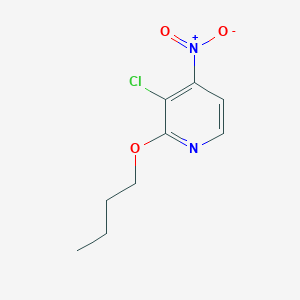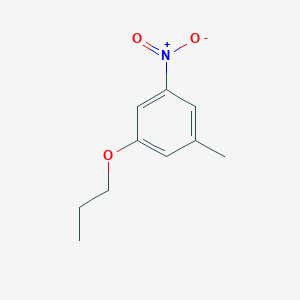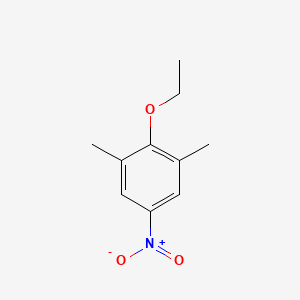
3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine is an organic compound with the molecular formula C9H12N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a methyl group at the third position, a nitro group at the fifth position, and an isopropoxy group at the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine typically involves the nitration of 3-methyl-2-(propan-2-yloxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be used to ensure consistent product quality and yield. The product is typically purified by recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-(propan-2-yloxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-(propan-2-yloxy)pyridine: Lacks the methyl group, which may affect its chemical properties and reactivity.
3-Methyl-5-nitropyridine: Lacks the isopropoxy group, which can influence its solubility and reactivity.
Uniqueness
3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine is unique due to the combination of functional groups on the pyridine ring. The presence of the nitro, methyl, and isopropoxy groups provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-methyl-5-nitro-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)14-9-7(3)4-8(5-10-9)11(12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHYJXNOZOQBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene](/img/structure/B8026071.png)
![1-[(2-Methylpropyl)sulfanyl]-4-nitrobenzene](/img/structure/B8026076.png)
![2-[(2-Methylpropyl)sulfanyl]-5-nitropyridine](/img/structure/B8026078.png)





